Cas no 1044767-99-8 (5-Bromo-4-chloropyrimidin-2-amine)

5-Bromo-4-chloropyrimidin-2-amine is a halogenated pyrimidine derivative widely utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct bromo and chloro substituents enhance reactivity, facilitating selective cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations. The presence of the amine group at the 2-position offers further functionalization potential, making it valuable for constructing heterocyclic scaffolds. This compound is particularly relevant in the development of nucleoside analogs, kinase inhibitors, and other bioactive molecules. High purity and stability under standard conditions ensure consistent performance in synthetic applications. Its structural features make it a preferred choice for medicinal chemistry and agrochemical research.
5-Bromo-4-chloropyrimidin-2-amine structure
1044767-99-8 structure
Product Name:5-Bromo-4-chloropyrimidin-2-amine
CAS No:1044767-99-8
MF:C4H3BrClN3
MW:208.443718194962
MDL:MFCD11046979
CID:839075
PubChem ID:24903823
Update Time:2025-10-30

5-Bromo-4-chloropyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-4-chloropyrimidin-2-amine
    • 2-amino-5-bromo-4-chloropyrimidine
    • 5-bromo-4-chloro-pyrimidin-2-amine
    • QC-4173
    • 5-Bromo-4-chloro-2-pyrimidinamine
    • ZNHIZVRENCRAPA-UHFFFAOYSA-N
    • SB11830
    • FCH1402009
    • RP26446
    • BC005287
    • AX8160372
    • 4-CHLORO-5-BROMO-2-AMINOPYRIMIDINE
    • AB0034545
    • ST24029398
    • X8717
    • FT-0696107
    • 2-Amino-5-bromo-4-chloropyrimidine; 5-Bromo-4-chloropyrimidin-2-amine
    • AKOS015833942
    • J-517082
    • DS-11533
    • EN300-6477846
    • CS-W008664
    • MFCD11046979
    • A853904
    • SY060389
    • 1044767-99-8
    • SCHEMBL10161873
    • DTXSID60647975
    • AMY29056
    • DB-368530
    • MDL: MFCD11046979
    • Inchi: 1S/C4H3BrClN3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9)
    • InChI Key: ZNHIZVRENCRAPA-UHFFFAOYSA-N
    • SMILES: BrC1C=NC(N)=NC=1Cl

Computed Properties

  • Exact Mass: 206.92000
  • Monoisotopic Mass: 206.91989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 102
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.8
  • XLogP3: 1.5

Experimental Properties

  • PSA: 51.80000
  • LogP: 2.05590

5-Bromo-4-chloropyrimidin-2-amine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Bromo-4-chloropyrimidin-2-amine Pricemore >>

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5-Bromo-4-chloropyrimidin-2-amine Production Method

5-Bromo-4-chloropyrimidin-2-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1044767-99-8)5-Bromo-4-chloropyrimidin-2-amine
Order Number:A853904
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:47
Price ($):155.0/533.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:1044767-99-8)5-bromo-4-chloropyrimidin-2-amine
Order Number:sfd20173
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 5-Bromo-4-chloropyrimidin-2-amine

Introduction to 5-Bromo-4-chloropyrimidin-2-amine (CAS No. 1044767-99-8)

5-Bromo-4-chloropyrimidin-2-amine is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and agrochemical research. With the CAS number 1044767-99-8, this compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structural features, comprising both bromo and chloro substituents on a pyrimidine ring, make it a valuable building block for further chemical modifications and functionalization. The presence of an amine group at the 2-position enhances its reactivity, allowing for diverse synthetic pathways that can lead to novel therapeutic agents.

The pyrimidine core is a fundamental scaffold in medicinal chemistry, frequently found in nucleoside analogs and other pharmacologically relevant molecules. The halogenated pyrimidines, such as 5-Bromo-4-chloropyrimidin-2-amine, are particularly interesting due to their ability to participate in various coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and other transition-metal-catalyzed processes. These reactions are pivotal in constructing complex molecular architectures essential for drug discovery.

In recent years, the demand for halogenated pyrimidines has surged due to their role in developing targeted therapies. For instance, 5-Bromo-4-chloropyrimidin-2-amine has been explored in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromo and chloro groups provide handles for further derivatization, enabling the creation of molecules with enhanced binding affinity and selectivity. This flexibility has made it a preferred choice for medicinal chemists seeking to optimize lead compounds.

One of the most compelling aspects of 5-Bromo-4-chloropyrimidin-2-amine is its utility in generating libraries of compounds for high-throughput screening (HTS). By systematically varying the substituents on the pyrimidine ring, researchers can identify novel scaffolds with desirable pharmacokinetic properties. Furthermore, its incorporation into fragment-based drug design strategies has shown promise in identifying new therapeutic targets. The compound’s ability to undergo cross-coupling reactions with a wide range of organic substrates makes it an indispensable tool in synthetic organic chemistry.

The synthesis of 5-Bromo-4-chloropyrimidin-2-amine typically involves multi-step processes that require precise control over reaction conditions. Common methodologies include halogenation of pre-existing pyrimidine derivatives followed by selective functional group transformations. Advanced techniques such as flow chemistry have also been employed to improve yield and scalability. These synthetic advancements ensure that researchers have access to sufficient quantities of high-purity material for their studies.

Recent studies have highlighted the importance of 5-Bromo-4-chloropyrimidin-2-amine in developing antiviral agents. The pyrimidine scaffold is structurally analogous to nucleobases found in RNA and DNA, making it a logical candidate for inhibiting viral replication. Researchers have leveraged its reactivity to create compounds that disrupt viral polymerase enzymes or interfere with nucleotide incorporation. Such efforts are particularly relevant in the context of emerging infectious diseases where rapid development of antiviral drugs is paramount.

The agrochemical sector has also benefited from the use of 5-Bromo-4-chloropyrimidin-2-amine as an intermediate. Pyrimidine-based herbicides and fungicides are widely used due to their efficacy and environmental profile. By modifying the substituents on the pyrimidine ring, chemists can fine-tune the biological activity of these compounds, leading to more sustainable agricultural practices. This underscores the compound’s broad applicability beyond pharmaceuticals.

From a computational chemistry perspective, 5-Bromo-4-chloropyrimidin-2-amine has been used as a model system to study electronic properties and reactivity patterns. Advanced modeling techniques help predict how modifications to the molecule will affect its biological activity, guiding rational drug design efforts. This interdisciplinary approach combines experimental synthesis with theoretical analysis, providing a robust framework for developing new therapeutics.

The future prospects for 5-Bromo-4-chloropyrimidin-2-amine are promising, with ongoing research exploring its potential in areas such as metallo-drug development and photodynamic therapy. Its ability to coordinate with transition metals opens up possibilities for designing compounds that can target specific biological pathways with high precision. Additionally, its photochemical properties make it suitable for applications where light-induced reactions are desired.

In conclusion, 5-Bromo-4-chloropyrimidin-2-amine (CAS No. 1044767-99-8) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis underscores its importance in modern drug discovery efforts. As research continues to uncover new applications and synthetic methodologies, this compound will undoubtedly remain at the forefront of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1044767-99-8)5-Bromo-4-chloropyrimidin-2-amine
A853904
Purity:99%/99%
Quantity:25g/100g
Price ($):155.0/533.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:1044767-99-8)5-bromo-4-chloropyrimidin-2-amine
sfd20173
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email